Cas no 646450-93-3 (Quinazoline, 4-chloro-2-methyl-7-(phenylmethoxy)-)
646450-93-3 structure
Product Name:Quinazoline, 4-chloro-2-methyl-7-(phenylmethoxy)-
CAS No:646450-93-3
MF:C16H13ClN2O
MW:284.74022269249
CID:420839
PubChem ID:11507489
Update Time:2025-04-19
Quinazoline, 4-chloro-2-methyl-7-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Quinazoline, 4-chloro-2-methyl-7-(phenylmethoxy)-
- 4-chloro-2-methyl-7-phenylmethoxyquinazoline
- FYMZJUSSDXNLLK-UHFFFAOYSA-N
- DTXSID30467768
- 646450-93-3
- SCHEMBL856542
- 7-benzyloxy-4-chloro-2-methyl-quinazoline
-
- Inchi: 1S/C16H13ClN2O/c1-11-18-15-9-13(7-8-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: FYMZJUSSDXNLLK-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC(=CC2=NC(C)=N1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 284.07179
- Monoisotopic Mass: 284.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 35Ų
Experimental Properties
- PSA: 35.01
Quinazoline, 4-chloro-2-methyl-7-(phenylmethoxy)- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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